5-Chloro-2-methyl-1,8-naphthyridine
Overview
Description
5-Chloro-2-methyl-1,8-naphthyridine is a heterocyclic compound with the molecular formula C₉H₇ClN₂. It is part of the naphthyridine family, which is characterized by a fused ring system containing two nitrogen atoms.
Scientific Research Applications
5-Chloro-2-methyl-1,8-naphthyridine has several scientific research applications:
Safety and Hazards
The safety information for 5-Chloro-2-methyl-1,8-naphthyridine includes several hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
It’s known that naphthyridines, a class of compounds to which this compound belongs, have diverse biological activities and are used in medicinal chemistry .
Mode of Action
Naphthyridines are known to interact with various biological targets, but the specific interactions of this compound need further investigation .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-methyl-1,8-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antibacterial properties . Additionally, this compound can bind to certain proteins, altering their conformation and function, which can lead to changes in cellular processes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation by interfering with the cell cycle and inducing apoptosis . This compound also affects gene expression by binding to DNA and altering the transcription of specific genes, which can lead to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as DNA and proteins, leading to enzyme inhibition or activation. For instance, by binding to DNA gyrase, it inhibits the enzyme’s activity, preventing DNA replication and ultimately leading to bacterial cell death . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antibacterial and anticancer activities, without significant toxicity . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that can either be active or inactive . These metabolic pathways influence the compound’s overall efficacy and toxicity, highlighting the importance of understanding its metabolism for therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, where it accumulates and exerts its effects . Additionally, binding proteins can influence the compound’s localization and distribution within different cellular compartments . These factors play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 5-chloro-2-methyl-1,8-naphthyridine, can be achieved through several methods. One common approach involves the Friedländer reaction, which uses 2-aminopyridine and a carbonyl compound under acidic conditions . Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization . Additionally, metal-catalyzed synthesis and ring expansion reactions have been employed to prepare these compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and microwave irradiation can enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitro groups to amines or reduce carbonyl compounds to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized naphthyridines .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives such as 1,5-naphthyridine and 1,6-naphthyridine . These compounds share the fused ring system but differ in the position of the nitrogen atoms.
Uniqueness
5-Chloro-2-methyl-1,8-naphthyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom and the methyl group can affect its electronic properties and interactions with molecular targets .
Properties
IUPAC Name |
5-chloro-2-methyl-1,8-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-7-8(10)4-5-11-9(7)12-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDRQEIMGVCUET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CC(=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483145 | |
Record name | 5-Chloro-2-methyl-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1772-45-8 | |
Record name | 5-Chloro-2-methyl-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-methyl-1,8-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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